molecular formula C9H11Cl3N4 B023638 Apraclonidine hydrochloride CAS No. 73218-79-8

Apraclonidine hydrochloride

Numéro de catalogue B023638
Numéro CAS: 73218-79-8
Poids moléculaire: 281.6 g/mol
Clé InChI: OTQYGBJVDRBCHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apraclonidine hydrochloride, also known under the brand name Iopidine, is a sympathomimetic used in glaucoma therapy . It is a relatively selective alpha-2-adrenergic agonist . When instilled in the eye, it has the action of reducing elevated, as well as normal, intraocular pressure (IOP), whether or not accompanied by glaucoma .


Molecular Structure Analysis

Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water . Its chemical name is 2- [ (4-amino-2,6 dichlorophenyl) imino]imidazolidine monohydrochloride with an empirical formula of C 9 H 11 Cl 3 N 4 and a molecular weight of 281.57 .


Chemical Reactions Analysis

Apraclonidine hydrochloride is a relatively selective alpha-2-adrenergic agonist . When instilled in the eye, it has the action of reducing elevated, as well as normal, intraocular pressure (IOP), whether or not accompanied by glaucoma .


Physical And Chemical Properties Analysis

Apraclonidine hydrochloride is a white to off-white powder and is highly soluble in water . Its chemical name is 2- [ (4-amino-2,6 dichlorophenyl) imino]imidazolidine monohydrochloride with an empirical formula of C 9 H 11 Cl 3 N 4 and a molecular weight of 281.57 .

Applications De Recherche Scientifique

Glaucoma Treatment

Specific Scientific Field

Ophthalmology

Summary of the Application

Apraclonidine hydrochloride is used as an adjunctive therapy in patients with open-angle glaucoma who are on maximally tolerated medical therapy requiring additional intraocular pressure (IOP) reduction . It’s also used in combination with Timolol, a non-selective beta-blocker, to enhance its IOP-lowering efficacy .

Methods of Application

In a multicenter, randomized, double-masked clinical trial, patients diagnosed with either open-angle glaucoma or ocular hypertension were enrolled. Patients using only 0.5% timolol maleate twice daily for at least 4 weeks and who had 8 AM IOPs of at least 22 mm Hg and no greater than 30 mm Hg 12 hours after dosing were eligible for the study .

Results or Outcomes

Both concentrations of apraclonidine produced significant IOP reductions from baseline at all visits (P<.001). At 8 AM, after the nighttime dose, the additional mean IOP reduction from the timolol baseline ranged from 2.5 to 3.3 mm Hg (10.3% to 13.6% reduction, respectively). At 11 AM, 3 hours after the morning dose, the additional IOP reduction from the timolol baseline ranged from 4.7 to 5.2 mm Hg (20.0% to 21.7%, respectively) .

Prevention of Intraoperative and Postoperative Increases in IOP

Summary of the Application

Apraclonidine hydrochloride is used for the prevention or reduction of intraoperative and postoperative increases in intraocular pressure (IOP) before and after ocular laser surgery when used prophylactically .

Methods of Application

The specific methods of application or experimental procedures for this use case are not detailed in the available resources.

Results or Outcomes

The specific results or outcomes for this use case are not detailed in the available resources.

Diagnosis of Horner Syndrome

Specific Scientific Field

Neuro-ophthalmology

Summary of the Application

Apraclonidine is often preferred to cocaine for confirming Horner syndrome. It reverses anisocoria, a condition characterized by an unequal size of the eyes’ pupils .

Results or Outcomes

Prevention of IOP Increase After Ocular Laser Surgery

Summary of the Application

Apraclonidine 1% is used prophylactically to prevent or reduce intraoperative and postoperative increases in intraocular pressure (IOP) before and after ocular laser surgery (e.g., argon laser trabeculoplasty, argon laser iridotomy, neodymium yttrium aluminum garnet [Nd:YAG] laser posterior capsulotomy) .

Results or Outcomes

Treatment of Ocular Hypertension

Summary of the Application

Apraclonidine is indicated for the short-term adjunctive treatment of ocular hypertension for patients on maximally tolerated medical therapy who require additional reduction of IOP .

Results or Outcomes

Diagnosis of Anisocoria

Summary of the Application

Apraclonidine reverses anisocoria and is often preferred to cocaine for confirming Horner syndrome. It also raises the upper eyelid and thus may help if the pupillary response to pharmacologic testing is equivocal .

Safety And Hazards

Apraclonidine hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Orientations Futures

Apraclonidine hydrochloride shows promise as a useful adjunctive agent for short-term use in glaucoma therapy . It has been observed to increase eyelid aperture in Horner’s syndrome, in botulinum toxin–induced ptosis, and in healthy subjects . Measuring eyelid aperture on pupillometry recordings may improve the diagnostic accuracy of apraclonidine testing in Horner’s syndrome .

Propriétés

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYGBJVDRBCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045749
Record name Apraclonidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apraclonidine hydrochloride

CAS RN

73218-79-8, 66711-21-5
Record name Apraclonidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73218-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apraclonidine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apraclonidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Aminoclonidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 73218-79-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRACLONIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apraclonidine hydrochloride
Reactant of Route 2
Apraclonidine hydrochloride
Reactant of Route 3
Apraclonidine hydrochloride
Reactant of Route 4
Apraclonidine hydrochloride
Reactant of Route 5
Apraclonidine hydrochloride
Reactant of Route 6
Apraclonidine hydrochloride

Citations

For This Compound
617
Citations
NZ Gharagozloo, SJ Relf, RF Brubaker - Ophthalmology, 1988 - Elsevier
Apraclonidine hydrochloride (ALO 2145), a clonidine derivative that does not cross the blood-brain barrier, was applied topically to one eye of each of 20 normal human subjects. The …
Number of citations: 167 www.sciencedirect.com
G Scuderi, MR Romano, A Perdicchi… - Expert Review of …, 2008 - Taylor & Francis
Apraclonidine hydrochloride is a potent and relatively selective α2-adrenergic receptor agonist. The α2-adrenoceptor is widely expressed in the eye, located in regions of the anterior …
Number of citations: 6 www.tandfonline.com
HH Zhang, YL An, WX Xin, SY Zhao - Organic Preparations and …, 2016 - Taylor & Francis
… Finally, apraclonidine hydrochloride (6) was obtained by … for the preparation of apraclonidine hydrochloride seemed desirable. … Finally, apraclonidine hydrochloride 6 was obtained by …
Number of citations: 1 www.tandfonline.com
C Hong, KY Song - Korean Journal of Ophthalmology, 1993 - ekjo.org
The intraocular pressure (IOP) of glaucomatocyclitic crisis with the attack fell 50.3%, from 37.8+/-8.2 mmHg to 18.8+/-4.8 mmHg, 4 hours after instillation of 1% apraclonidine. …
Number of citations: 29 www.ekjo.org
MK Yaldo, DH Shin, KA Parrow, SH Lee, SY Lee - Ophthalmology, 1991 - Elsevier
… of adding 1% apraclonidine hydrochloride to nonselective #-… topical 1 % apraclonidine hydrochloride, intraocular pressure … The authors conclude that 1 % apraclonidine hydrochloride …
Number of citations: 27 www.sciencedirect.com
AL Robin, R Ritch, DH Shin, B Smythe… - American journal of …, 1995 - Elsevier
… We determined whether the addition of topical apraclonidine hydrochloride to eyes that are receiving maximal medical therapy but still have inadequate intraocular pressure control and …
Number of citations: 28 www.sciencedirect.com
MJ Vocci, AL Robin, JC Wahl, P Mayer… - American journal of …, 1992 - Elsevier
… different formulations of apraclonidine hydrochloride (the present … was 0.5% apraclonidine hydrochloride delivered with a 16-ji.l … APRACLONIDINE HYDROCHLORIDE is a relatively …
Number of citations: 14 www.sciencedirect.com
AL Robin - Archives of ophthalmology, 1988 - jamanetwork.com
… Solid lines connect values during baseline day; broken lines connect values after administration of either apraclonidine hydrochloride (aplonidine hydrochloride or ALO 2145) or …
Number of citations: 119 jamanetwork.com
SB Wiles, D MacKenzie, CH Ide - American journal of ophthalmology, 1991 - Elsevier
… efficacy of 1% apraclonidine hydrochloride in controlling postoperative … Apraclonidine hydrochloride was given either one hour preн … Those who reн ceived apraclonidine hydrochloride …
Number of citations: 46 www.sciencedirect.com
C Hong, KY Song, WH Park, YH Sohn - Korean Journal of Ophthalmology, 1991 - ekjo.org
To determine the effect of apraclonidine hydrochloride on the acute intraocular pressure (IOP) rise after argon laser iridotomy (ALI), a double-masked comparative study was carried out. …
Number of citations: 11 www.ekjo.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.